
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes two 2-methylphenyl groups and a methylsulfanyl group attached to a 1,2,4-triazine ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the triazine ring. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining the desired purity and yield.
Analyse Des Réactions Chimiques
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can convert it back to the corresponding thiol. Substitution reactions can occur at the aromatic rings or the triazine ring, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The specific molecular targets and pathways involved depend on the particular application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine can be compared with other similar compounds, such as other triazine derivatives. Similar compounds include 5,6-Bis(2-methylphenyl)-1,2,4-triazine and 5,6-Bis(2-methylphenyl)-3-(methylthio)-1,2,4-triazine. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
88300-09-8 |
|---|---|
Formule moléculaire |
C18H17N3S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
5,6-bis(2-methylphenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C18H17N3S/c1-12-8-4-6-10-14(12)16-17(20-21-18(19-16)22-3)15-11-7-5-9-13(15)2/h4-11H,1-3H3 |
Clé InChI |
QPTMWFAQYHCWSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(N=NC(=N2)SC)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)


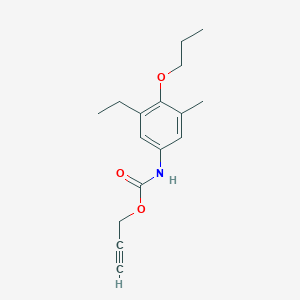
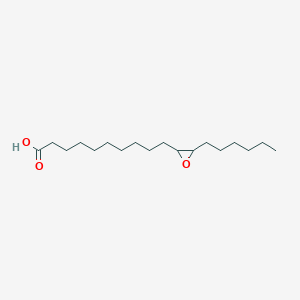
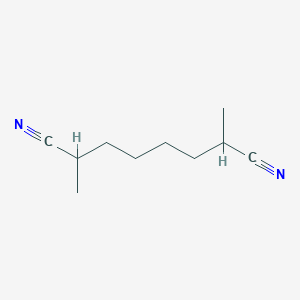

![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)
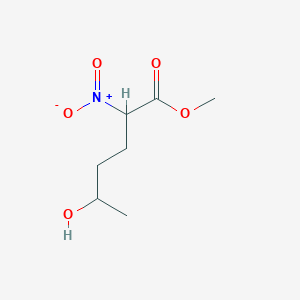

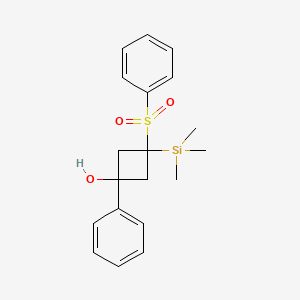

![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
